菲普隆砜

概述

描述

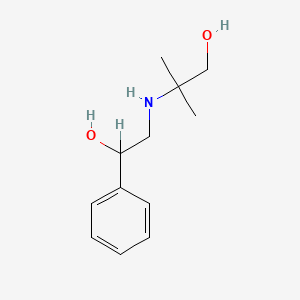

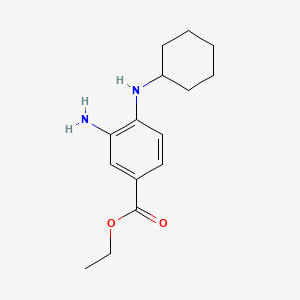

Fipronil sulfone is a metabolite of the insecticide fipronil, which belongs to the phenylpyrazole chemical family. Fipronil is widely used in agriculture and veterinary medicine to control a variety of pests, including ants, termites, fleas, and ticks . Fipronil sulfone is formed through the oxidation of fipronil and is known for its greater environmental persistence and toxicity compared to its parent compound .

科学研究应用

Fipronil sulfone has several scientific research applications:

作用机制

Target of Action

Fipronil sulfone primarily targets the γ-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels (GluCls) in the central nervous system of insects . These receptors play a crucial role in inhibitory neurotransmission .

Mode of Action

Fipronil sulfone acts as an antagonist at the GABA receptors and GluCls . It blocks these channels, disrupting the normal functioning of the central nervous system in insects . This blockage leads to an overstimulation of the nervous system, causing death in insects .

Biochemical Pathways

The metabolic reactions of fipronil degradation, which lead to the formation of fipronil sulfone, appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes responsible for the degradation are somewhat different, with the ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase playing key roles in different strains of bacteria and fungi .

Pharmacokinetics

Fipronil sulfone shows a complex pharmacokinetic profile. After oral administration, fipronil is quickly absorbed and metabolized, with its sulfone metabolite showing higher activity . Fipronil sulfone is more persistent and mainly stored in adipose tissue and the adrenal glands within the body . The oral bioavailability of fipronil decreases as the dose increases, revealing an enhancement of the first-pass effect and a fast metabolism in vivo .

Result of Action

The blockage of GABA receptors and GluCls by fipronil sulfone leads to an overstimulation of the nervous system, causing death in insects . Fipronil sulfone is a potent inhibitor of GABA receptors, desensitizing and nondesensitizing GluCls, and rat GABA A receptors .

Action Environment

Fipronil and its metabolite fipronil sulfone have been detected in various environments due to their widespread use in agriculture . They are toxic to aquatic animals, crustaceans, bees, termites, rabbits, lizards, and humans . The environmental fate and degradation mechanisms of fipronil and fipronil sulfone are influenced by various factors such as adsorption, ozone oxidation, catalyst coupling, inorganic plasma degradation, and microbial degradation .

生化分析

Biochemical Properties

Fipronil Sulfone selectively inhibits GABA receptors . It interacts with these receptors, leading to a disruption in the normal functioning of the nervous system in insects . This interaction is the primary reason for its effectiveness as an insecticide .

Cellular Effects

Fipronil Sulfone, like Fipronil, can have harmful effects on non-target organisms . It can influence cell function by disrupting normal biochemical processes, particularly those involving GABA receptors .

Molecular Mechanism

The molecular mechanism of action of Fipronil Sulfone involves its binding to GABA receptors, leading to their inhibition . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, Fipronil Sulfone has been observed to have a high environmental persistence . Over time, it can degrade into several products, with Fipronil Sulfone being among the most common .

Dosage Effects in Animal Models

The effects of Fipronil Sulfone can vary with different dosages in animal models . High doses can lead to toxic or adverse effects .

Metabolic Pathways

Fipronil Sulfone is involved in metabolic pathways that interact with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Fipronil Sulfone can be transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Fipronil Sulfone can affect its activity or function . It can be directed to specific compartments or organelles based on various signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: Fipronil sulfone is typically synthesized through the oxidation of fipronil. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone. The reaction conditions often involve an aqueous or organic solvent medium, with the temperature and pH carefully controlled to optimize the yield of fipronil sulfone .

Industrial Production Methods: In industrial settings, the production of fipronil sulfone involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures efficient conversion of fipronil to fipronil sulfone. The process is designed to minimize by-products and maximize the purity of the final product .

化学反应分析

Types of Reactions: Fipronil sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other metabolites.

Reduction: Reduction reactions can convert fipronil sulfone back to fipronil or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, ozone.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Oxidation: Further oxidized metabolites.

Reduction: Fipronil, reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

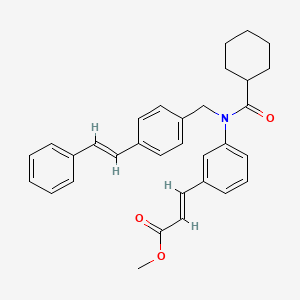

Fipronil: The parent compound, used widely as an insecticide.

Fipronil sulfide: Another metabolite of fipronil, known for its toxicity.

Fipronil desulfinyl: A less toxic metabolite compared to fipronil sulfone.

Comparison: Fipronil sulfone is unique due to its greater environmental persistence and higher toxicity compared to fipronil and its other metabolites. Its ability to persist in the environment and its potent toxic effects on non-target organisms make it a compound of significant concern in environmental and toxicological studies .

属性

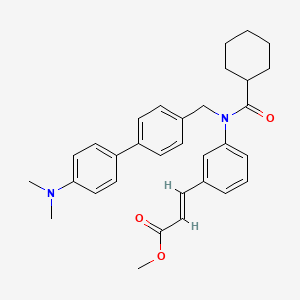

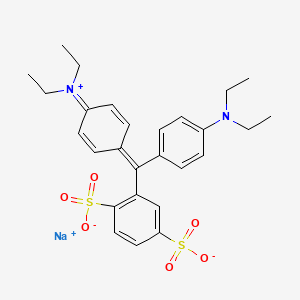

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHZJDKSVUTELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074750 | |

| Record name | Fipronil sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120068-36-2 | |

| Record name | Fipronil sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120068-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipronil sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIPRONIL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7T0T1PQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fipronil sulfone exert its insecticidal effects?

A1: Fipronil sulfone, like its parent compound fipronil, acts as a potent inhibitor of the γ-aminobutyric acid (GABA) receptor in insects. This receptor is crucial for regulating nerve impulses in the central nervous system. By blocking the GABA-gated chloride channel, fipronil sulfone disrupts nerve signaling, leading to hyperexcitation, paralysis, and ultimately death in insects [, ].

Q2: Why is fipronil sulfone considered more toxic than fipronil in certain organisms?

A2: Research suggests that fipronil sulfone exhibits higher toxicity to some organisms compared to fipronil. For instance, studies on dragonflies revealed that fipronil sulfone was significantly more toxic than its parent compound, both in terms of acute toxicity and feeding inhibition []. This difference in toxicity could be attributed to variations in metabolism, target site sensitivity, or elimination rates between different species [, , ].

Q3: Does fipronil sulfone bioaccumulate in organisms?

A4: Yes, research indicates that fipronil sulfone can bioaccumulate in organisms. Studies on rainbow trout demonstrate that fipronil sulfone persists longer in fish tissues compared to its parent compound fipronil []. This persistence, coupled with its potential for biomagnification through the food chain, raises concerns about its long-term ecological impacts, particularly for organisms at higher trophic levels [, ].

Q4: What are the potential human health concerns associated with fipronil sulfone exposure?

A5: Studies have shown that fipronil sulfone can disrupt thyroid function in rats by increasing the clearance of thyroxine (T4) []. This effect is linked to the induction of hepatic enzymes responsible for T4 elimination. Additionally, research suggests that fipronil sulfone might contribute to the development of Alzheimer's disease by promoting the production of amyloid-beta 42 (Aβ42) peptides, which are known to be neurotoxic [].

Q5: How persistent is fipronil sulfone in the environment?

A7: Fipronil sulfone exhibits significant persistence in various environmental compartments. Studies have shown its persistence in soil, water, and sediment, with half-lives ranging from several days to several months depending on environmental conditions [, , ]. This persistence raises concerns about its long-term impact on ecosystems and potential for bioaccumulation in organisms.

Q6: What factors influence the degradation of fipronil sulfone in the environment?

A8: The degradation of fipronil sulfone is influenced by various factors, including soil type, pH, microbial activity, temperature, and the presence of organic matter. For instance, research has shown that fipronil sulfone degrades faster in alkaline conditions (higher pH) compared to acidic conditions []. Additionally, the presence of certain microorganisms can enhance its degradation through biotransformation processes [].

Q7: What are the major degradation products of fipronil sulfone?

A9: Fipronil sulfone can undergo further degradation in the environment, leading to the formation of additional metabolites. Some of the identified degradation products include fipronil sulfide, desulfinyl fipronil, and other hydroxylated and glycosylated derivatives [, ]. The toxicity and environmental fate of these degradation products require further investigation to fully assess the environmental risks associated with fipronil sulfone.

Q8: What analytical techniques are commonly employed for the detection and quantification of fipronil sulfone in environmental and biological samples?

A10: Several analytical techniques are employed for the detection and quantification of fipronil sulfone. Common methods include gas chromatography coupled with electron capture detection (GC-ECD) [], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ]. These techniques offer high sensitivity and selectivity, enabling the detection of fipronil sulfone at trace levels in complex matrices.

Q9: Are there any challenges associated with the analysis of fipronil sulfone in complex matrices?

A11: Analyzing fipronil sulfone in complex matrices, such as food or biological samples, can be challenging due to the presence of interfering compounds. Efficient extraction and cleanup procedures are crucial to minimize matrix effects and ensure accurate quantification. Researchers often employ techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to isolate fipronil sulfone from the sample matrix before analysis [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。